![molecular formula C5H12N2O4S2 B13012669 N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide is a chemical compound with the molecular formula C5H12N2O4S2 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide typically involves the reaction of 2-(1,1-dioxido-3-thietanyl)ethanol with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and substituted compounds with various functional groups replacing the sulfamide group .
Applications De Recherche Scientifique
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide include other thietane derivatives and sulfamide-containing compounds. Examples include:
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfonamide
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-thiourea
Uniqueness
This compound is unique due to its specific combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C5H12N2O4S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
1,1-dioxo-3-[2-(sulfamoylamino)ethyl]thietane |
InChI |
InChI=1S/C5H12N2O4S2/c6-13(10,11)7-2-1-5-3-12(8,9)4-5/h5,7H,1-4H2,(H2,6,10,11) |
Clé InChI |
DQYYCMWALCLYJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)CCNS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


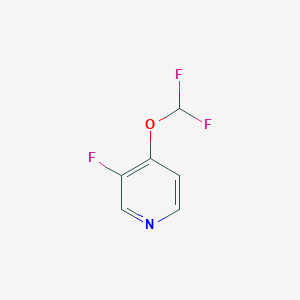
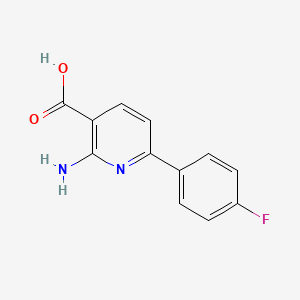
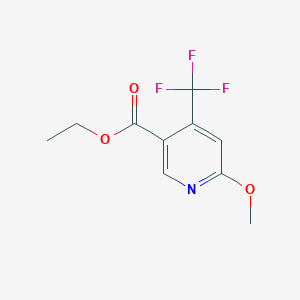
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
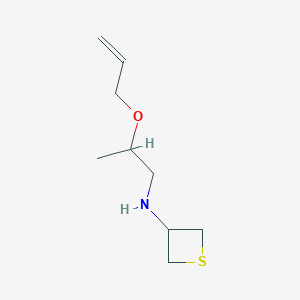
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)



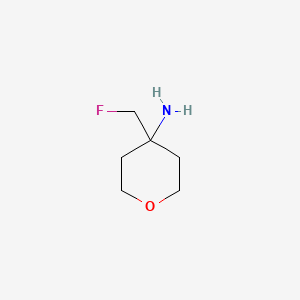
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
